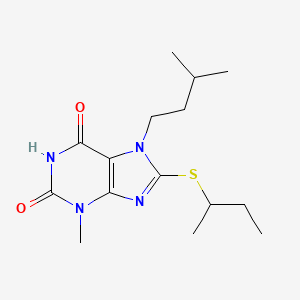![molecular formula C13H21N7OS B2493011 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide CAS No. 1002032-59-8](/img/structure/B2493011.png)
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide is a highly specialized compound with applications across various scientific disciplines. Known for its unique structure, it is a subject of interest in fields ranging from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide typically involves a multi-step process:
Starting with the preparation of the 1,5-dimethyl-1H-pyrazole derivative.
Reacting this intermediate with isobutyl isocyanide to form the 4-isobutyl-4H-1,2,4-triazole core.
The resulting compound is then treated with thiol-containing reagents to introduce the thioacetohydrazide moiety.
Industrial Production Methods
In industrial settings, this compound is synthesized through automated, high-throughput techniques that ensure purity and yield. Optimized reaction conditions such as controlled temperature and pH, and use of catalysts, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions often occur with halogenated solvents or bases.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation yields sulfoxides and sulfones.
Reduction results in corresponding hydrazide derivatives.
Substitution produces varied functionalized derivatives based on the nucleophiles used.
Scientific Research Applications
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide is utilized in several domains:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : For studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: : Explored for its antibacterial and antifungal properties.
Industry: : Used in the manufacturing of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes and proteins.
Pathways Involved: : Modulating biochemical pathways like oxidation-reduction processes and enzyme inhibition.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide stands out due to its combination of a pyrazole and a triazole ring, enhancing its reactivity and functionality.
List of Similar Compounds
2-{[5-(1-Methyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide: : Similar structure with one fewer methyl group.
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-butyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide: : Similar structure but with a butyl group instead of isobutyl.
There you have it, a deep dive into this intriguing compound! Feel free to ask for any more details or clarification on specific sections.
Properties
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7OS/c1-8(2)6-20-12(10-5-9(3)19(4)18-10)16-17-13(20)22-7-11(21)15-14/h5,8H,6-7,14H2,1-4H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZLDJFOGBCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(N2CC(C)C)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2492928.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2492929.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)


![N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2492937.png)
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)


![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
![2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2492946.png)
